Roseoside
Overview
Description
Synthesis Analysis
The synthesis of roseoside and its stereoisomers has been achieved using various methods. A significant approach involves using glucose as a chiral resolving agent, leading to the successful synthesis of four stereoisomers of roseoside, with the (6S)-isomers exhibiting about twice the activity of (6R)-isomers in inhibiting leukotriene release from mouse bone marrow-derived cultured mast cells (A. Yajima, Y. Oono, R. Nakagawa, T. Nukada, G. Yabuta, 2009). Another method involves the asymmetric transfer hydrogenation of α,β-acetylenic ketone, effectively preparing optically active vomifoliol stereoisomers and their glucosides, roseoside stereoisomers, further separated by HPLC (Y. Yamano, Masayoshi Ito, 2005).
Molecular Structure Analysis
The absolute configuration of roseoside isolated from Polygonum hydropiper was determined through spectroscopic evidence and X-ray crystallographic analysis, establishing its configuration as (6S,9S)-roseoside. This insight is crucial for understanding the spatial arrangement of atoms in the molecule and its implications for biological activity (Y. Murai et al., 2001).
Scientific Research Applications
Application 1: Inhibitory Effects on Hypertension-Related Molecules
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Specific Scientific Field : Biomedical Research, specifically in the study of hypertension and cardiovascular diseases .
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Methods of Application or Experimental Procedures : H9C2 cells were stimulated with 300 nM Ang II for 7 hours. The natural product mixture, or its single components including Roseoside, were administered to the cells 1 hour before Ang II stimulation . The expression and activity of hypertension-related molecules or oxidative molecules were determined using RT-PCR, western blot, and ELISA .
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Results or Outcomes : Ang II stimulation increased the expression of Ang II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), tumor growth factor-β (TGF-β) mRNA, and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−) and reduced anti-oxidant enzyme activity . The study found that Roseoside had inhibitory effects on these hypertension-related molecules .
Application 2: Inhibitory Activity on Leukotriene Release
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Specific Scientific Field : Bioorganic & Medicinal Chemistry, specifically in the study of leukotriene release from mice bone marrow-derived cultured mast cells .
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Methods of Application or Experimental Procedures : The four synthetic stereoisomers of Roseoside were synthesized using glucose as a chiral resolving reagent . These stereoisomers were then tested for their inhibitory activity on leukotriene release from BMCMC .
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Results or Outcomes : The study found that the (6S)-isomers of Roseoside were about twice as active as (6R)-isomers in inhibiting leukotriene release .
Application 3: Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers
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Specific Scientific Field : Organic Chemistry, specifically in the synthesis of optically active compounds .
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Methods of Application or Experimental Procedures : The synthesis was accomplished via a β-acetylenic alcohol effectively prepared by an asymmetric transfer .
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Results or Outcomes : The study successfully synthesized optically active vomifoliol and roseoside stereoisomers .
properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-MHXFFUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roseoside | |
CAS RN |
54835-70-0 | |
Record name | Vomifoliol 9-o-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.